molecular formula C15H17NO3 B5676711 1-(1,5-Dihydrobenzo[e][1,3]dioxepin-3-yl)-N-(furan-2-ylmethyl)methanamine

1-(1,5-Dihydrobenzo[e][1,3]dioxepin-3-yl)-N-(furan-2-ylmethyl)methanamine

Cat. No.: B5676711
M. Wt: 259.30 g/mol
InChI Key: BFWYUNAKVHMCCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,5-Dihydrobenzo[e][1,3]dioxepin-3-yl)-N-(furan-2-ylmethyl)methanamine is a complex organic compound that features a unique structure combining a benzo[e][1,3]dioxepin ring and a furan ring

Preparation Methods

The synthesis of 1-(1,5-Dihydrobenzo[e][1,3]dioxepin-3-yl)-N-(furan-2-ylmethyl)methanamine involves multiple steps. One common method starts with the preparation of the benzo[e][1,3]dioxepin ring, which can be synthesized through the reaction of catechol with epichlorohydrin under basic conditions. The furan-2-ylmethylamine is then introduced through a nucleophilic substitution reaction. The final product is obtained after purification through techniques such as column chromatography .

Chemical Reactions Analysis

1-(1,5-Dihydrobenzo[e][1,3]dioxepin-3-yl)-N-(furan-2-ylmethyl)methanamine undergoes various chemical reactions, including:

Scientific Research Applications

1-(1,5-Dihydrobenzo[e][1,3]dioxepin-3-yl)-N-(furan-2-ylmethyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,5-Dihydrobenzo[e][1,3]dioxepin-3-yl)-N-(furan-2-ylmethyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-(1,5-Dihydrobenzo[e][1,3]dioxepin-3-yl)-N-(furan-2-ylmethyl)methanamine can be compared with similar compounds such as:

    3-Methyl-1,5-dihydrobenzo[e][1,3]dioxepin-3-yl methacrylate: This compound shares the benzo[e][1,3]dioxepin ring but differs in its functional groups, leading to different chemical properties and applications.

    (1,5-Dihydrobenzo[e][1,3]dioxepin-7-yl)hydrazine hydrochloride:

Properties

IUPAC Name

1-(1,5-dihydro-2,4-benzodioxepin-3-yl)-N-(furan-2-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-2-5-13-11-19-15(18-10-12(13)4-1)9-16-8-14-6-3-7-17-14/h1-7,15-16H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWYUNAKVHMCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2COC(O1)CNCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.